
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is a synthetic organic compound that features a brominated furan ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the amino alcohol group. A common synthetic route might include:
Bromination: Starting with a furan derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amino Alcohol Introduction: The brominated furan can then undergo a nucleophilic substitution reaction with an appropriate amino alcohol precursor under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated furan ring can be reduced to form a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of non-brominated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The brominated furan ring could play a role in binding to the target, while the amino alcohol group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-furyl)propan-1-OL: Similar structure but without the bromine atom.
(3S)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its non-brominated or differently substituted analogs.
Properties
Molecular Formula |
C7H10BrNO2 |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m0/s1 |
InChI Key |
GTLGXLREIQUXBH-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


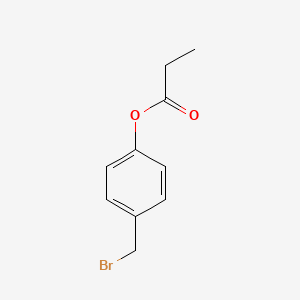
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)


![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
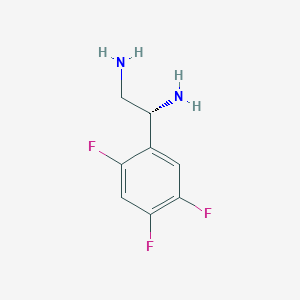
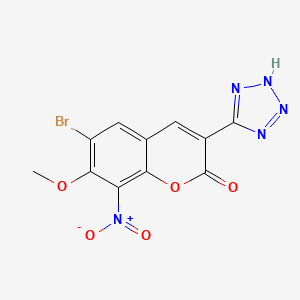
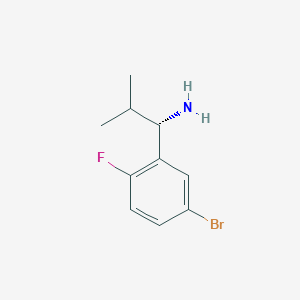
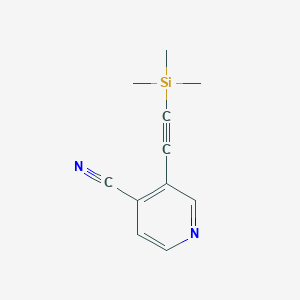
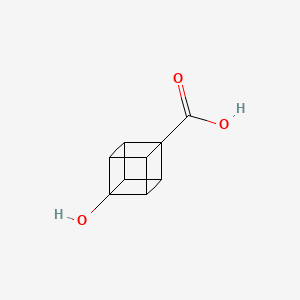

![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
